Product packaging for 2-(Cyclopentylmethoxy)ethanol(Cat. No.:CAS No. 1220019-77-1)

2-(Cyclopentylmethoxy)ethanol

Cat. No.: B1441102
CAS No.: 1220019-77-1
M. Wt: 144.21 g/mol
InChI Key: KUUYTISRRGLDEI-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)ethanol is an ether-alcohol compound of interest in organic synthesis and materials science. Its molecular structure, featuring a cyclopentylmethyl group linked to an ethanol moiety via an oxygen atom, makes it a potential building block or intermediate for the development of more complex molecules. Researchers value this compound for its bifunctional nature; the ether linkage provides stability and influences solubility, while the terminal hydroxyl group serves as a handle for further chemical transformations such as esterification, alkylation, or oxidation. In research and development, this compound can be utilized as a precursor in the synthesis of specialty chemicals, including potential surfactants, polymer modifiers, or pharmaceutical intermediates where the incorporation of a cyclopentyl ring can alter physical properties and biological activity. The mechanism of action for this compound is not predefined and is entirely dependent on the context of its application within a specific research protocol. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1441102 2-(Cyclopentylmethoxy)ethanol CAS No. 1220019-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopentylmethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-6-10-7-8-3-1-2-4-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUYTISRRGLDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-77-1
Record name 2-(cyclopentylmethoxy)ethan-1-ol
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Synthetic Methodologies and Pathways for 2 Cyclopentylmethoxy Ethanol

Established Synthetic Routes to 2-(Cyclopentylmethoxy)ethanol

The construction of the ether bond in this compound can be approached from several classical perspectives in organic synthesis.

The most direct and widely employed method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org There are two primary disconnection strategies for this compound:

Route A: The reaction of a cyclopentylmethoxide salt with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol). The cyclopentylmethoxide is typically generated in situ by treating cyclopentylmethanol with a strong base like sodium hydride (NaH).

Route B: The reaction of an alkali metal salt of ethylene (B1197577) glycol (a 2-hydroxyethoxide) with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide).

Between these options, Route B is generally preferred. The Williamson ether synthesis is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to undergoing elimination reactions as a competing pathway. masterorganicchemistry.com Cyclopentylmethyl halide is a primary halide, making it an ideal electrophile for the SN2 reaction.

Another, though less selective, method for asymmetric ethers is the acid-catalyzed dehydration of a mixture of the two corresponding alcohols: cyclopentylmethanol and ethylene glycol. This approach often leads to a mixture of products, including the two symmetrical ethers (bis(cyclopentylmethyl) ether and diethylene glycol) and the desired asymmetrical ether, requiring subsequent purification.

These techniques focus on modifying a pre-existing alcohol scaffold. A highly effective method for introducing a 2-hydroxyethyl group onto an alcohol is through the ring-opening of an epoxide. In this context, cyclopentylmethanol can be deprotonated with a strong base to form cyclopentylmethoxide, which then acts as a nucleophile to attack ethylene oxide. This reaction is highly regioselective and efficient, directly yielding this compound with high atom economy.

Alternatively, functionalization can start from ethylene glycol. One of the hydroxyl groups can be selectively protected, followed by etherification of the remaining free hydroxyl group with a cyclopentylmethyl halide via the Williamson synthesis. A final deprotection step would then yield the target compound.

Multistep strategies are inherent in many syntheses, primarily involving the preparation of key precursors that are not commercially available in a suitable form. A common multistep pathway to this compound involves:

Halogenation of a Precursor Alcohol: The synthesis of the key precursor, cyclopentylmethyl halide, from the more readily available cyclopentylmethanol. This conversion can be achieved using standard halogenating agents such as phosphorus tribromide (PBr₃) for the bromide or thionyl chloride (SOCl₂) for the chloride.

Ether Formation: The subsequent reaction of the synthesized cyclopentylmethyl halide with an excess of sodium 2-hydroxyethoxide, derived from ethylene glycol and a base, in a classic Williamson ether synthesis.

This two-step approach allows for a controlled and high-yielding synthesis, leveraging the favorable reactivity of a primary halide in the SN2 reaction.

Precursor Design and Selection in this compound Synthesis

The careful selection of precursors is critical for a successful synthesis. The primary building blocks for this compound are a source for the cyclopentylmethyl moiety and a source for the 2-hydroxyethyl moiety.

Key Precursors:

Cyclopentyl Moiety Source: Cyclopentylmethanol is the most logical starting material. It can be used directly in acid-catalyzed dehydration or epoxide ring-opening, or it can be converted to a more reactive precursor like cyclopentylmethyl bromide for the Williamson synthesis.

Ethoxyethanol Moiety Source: Ethylene glycol is an inexpensive and common precursor. It can be used as the nucleophile in the Williamson synthesis (as the mono-alkoxide) or in acid-catalyzed reactions. Alternatively, 2-chloroethanol or ethylene oxide can serve as the electrophilic partner.

The selection process is guided by the principles of the chosen reaction. For the Williamson synthesis, the SN2 mechanism dictates that the halide should be on the least sterically hindered carbon. masterorganicchemistry.com Therefore, using cyclopentylmethyl halide (a primary halide) as the electrophile and the smaller 2-hydroxyethoxide as the nucleophile is the superior design choice over reacting a cyclopentylmethoxide with a 2-haloethanol.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

Optimizing reaction conditions is essential to maximize yield and purity while minimizing reaction time and side products. numberanalytics.com For the Williamson ether synthesis of this compound, several factors are key. numberanalytics.com

Base and Solvent: The choice of base and solvent significantly impacts the reaction. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for deprotonating the alcohol to form the nucleophilic alkoxide. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred because they effectively solvate the counter-ion (e.g., Na⁺), enhancing the nucleophilicity of the alkoxide and accelerating the reaction rate. masterorganicchemistry.comnumberanalytics.com

Temperature: Reaction temperature is a critical parameter. While higher temperatures increase the rate of the desired SN2 reaction, they can also promote the competing E2 elimination side reaction, especially if any secondary halides are present. numberanalytics.com Microwave-assisted heating has emerged as a technique to dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields by minimizing byproduct formation. sacredheart.eduacs.org

Catalysts: In some setups, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) can be employed. sacredheart.edu PTCs are useful when reacting a solid alkoxide with a liquid alkyl halide, as they help shuttle the alkoxide anion into the organic phase where the reaction occurs.

Below is a table summarizing the impact of various conditions on the efficiency of a typical Williamson ether synthesis, based on general findings in the literature.

ParameterConditionEffect on EfficiencyReference
BaseStrong Base (e.g., NaH, KOtBu)High yield due to complete formation of the alkoxide nucleophile. numberanalytics.com
Weaker Base (e.g., NaOH)Lower yield, especially in protic solvents, due to incomplete deprotonation. numberanalytics.com
SolventPolar Aprotic (e.g., DMF, DMSO)High reaction rate and yield by enhancing nucleophilicity. masterorganicchemistry.comnumberanalytics.com
Polar Protic (e.g., Ethanol)Slower reaction rate as the solvent can solvate and deactivate the nucleophile. masterorganicchemistry.com
TemperatureOptimized (e.g., 90-123°C)Balances reaction rate and selectivity, maximizing product yield. sacredheart.eduacs.org
Too HighIncreases the rate of elimination side reactions, reducing overall yield. numberanalytics.com
TechnologyConventional HeatingLonger reaction times (e.g., 60-70 minutes). sacredheart.edu
Microwave IrradiationSignificantly reduced reaction times (e.g., 3 minutes) and often improved yields. sacredheart.edu

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry aims to make the synthesis of compounds like this compound more environmentally benign. alfa-chemistry.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org The epoxide ring-opening route exhibits excellent atom economy as all atoms from the reactants (cyclopentylmethanol and ethylene oxide) are incorporated into the product. The Williamson synthesis has a lower atom economy due to the formation of a salt byproduct (e.g., NaBr).

Use of Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. While the Williamson synthesis often uses a stoichiometric amount of base, research into catalytic etherification is ongoing. For instance, acid catalysts like zeolites can be used for the dehydration of alcohols, offering the advantage of being heterogeneous and easily recyclable. sciforum.netresearchgate.net

Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous chemicals. alfa-chemistry.com This includes replacing traditional volatile organic solvents with greener alternatives or developing solvent-free reaction conditions. sacredheart.edu It also involves substituting toxic reagents, such as alkyl halides, with less hazardous alternatives where possible.

By considering these principles, the synthesis of this compound can be designed to be not only efficient but also sustainable.

Reaction Mechanisms and Chemical Transformations of 2 Cyclopentylmethoxy Ethanol

Nucleophilic Substitution Reactions Involving 2-(Cyclopentylmethoxy)ethanol

The primary alcohol moiety of this compound is the principal site for nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group, and thus, requires activation for substitution to occur.

A common pathway involves reaction with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. youtube.commsu.edu

Protonation: The first step is the protonation of the hydroxyl group by the acid, which transforms the poor leaving group (-OH) into a good leaving group (H(_2)O). chemistrysteps.com

Nucleophilic Attack: The halide anion (e.g., Br) then acts as a nucleophile, attacking the electrophilic carbon atom bonded to the oxonium ion (–OH(_2)). This attack occurs from the backside, leading to the displacement of a water molecule and the formation of 1-(bromomethoxy)cyclopentane. youtube.comchemicalnote.com

For primary alcohols like this compound, the S(_N)2 pathway is favored over the S(_N)1 pathway because the formation of a primary carbocation is energetically unfavorable. chemistrysteps.comchemistrysteps.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group. This allows for substitution reactions with a wide range of nucleophiles under milder conditions than strong acids. libretexts.org

Oxidation and Reduction Pathways of the Hydroxyl Group in this compound

The primary alcohol in this compound can undergo oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. wikipedia.orglibretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required. Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.org These reactions are typically performed in anhydrous solvents to prevent the formation of the aldehyde hydrate, which can be further oxidized. wikipedia.org

Oxidation to Carboxylic Acids: Strong oxidizing agents will convert the primary alcohol directly to a carboxylic acid. byjus.com Common reagents for this complete oxidation include potassium permanganate (B83412) (KMnO(_4)) and chromic acid (H(_2)CrO(_4)), the latter often generated in situ from chromium trioxide (CrO(_3)) or sodium dichromate (Na(_2)Cr(_2)O(_7)) in aqueous sulfuric acid (Jones oxidation). researchgate.netlibretexts.org The reaction proceeds through the intermediate aldehyde, which is then rapidly oxidized to the final carboxylic acid product. wikipedia.org

Table 1: Oxidation Products of this compound
ReagentReaction ConditionsProductProduct Class
Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂2-(Cyclopentylmethoxy)acetaldehydeAldehyde
Dess-Martin periodinane (DMP)CH₂Cl₂2-(Cyclopentylmethoxy)acetaldehydeAldehyde
Potassium permanganate (KMnO₄)Basic, then acidic workup2-(Cyclopentylmethoxy)acetic acidCarboxylic Acid
Chromic acid (Jones Reagent)Acetone, H₂SO₄2-(Cyclopentylmethoxy)acetic acidCarboxylic Acid

Reduction Pathways: The term "reduction" applied to the hydroxyl group itself is less common, as it is already in a reduced state. However, the carbonyl compounds formed from its oxidation can be reduced back to an alcohol. Aldehydes, carboxylic acids, and esters can all be reduced to primary alcohols. libretexts.orgunizin.org Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) are capable of reducing carboxylic acids and esters back to this compound. study.comlibretexts.org Milder agents like sodium borohydride (B1222165) (NaBH(_4)) can reduce the intermediate aldehyde but are generally ineffective for reducing the carboxylic acid. unizin.orglibretexts.org

Cleavage and Rearrangement Mechanisms of the Ether Linkage

Ethers are generally characterized by their low reactivity and are stable to most bases, nucleophiles, and dilute acids. libretexts.orgpressbooks.pub However, the C-O bond of the ether linkage in this compound can be cleaved under harsh conditions using strong acids, such as HBr and HI. wikipedia.orgmasterorganicchemistry.com

The mechanism for the cleavage of this primary-primary ether is an S(_N)2 reaction. pressbooks.publibretexts.org

Protonation: The ether oxygen is first protonated by the strong acid, forming a dialkyloxonium ion. This step makes one of the alkyl groups a good leaving group (an alcohol). fiveable.mechemistrysteps.com

Nucleophilic Attack: A halide ion (I or Br) then attacks one of the two primary carbon atoms adjacent to the ether oxygen. wikipedia.orgorganicchemistrytutor.com Since both carbons (the methylene (B1212753) of the cyclopentylmethoxy group and the methylene of the ethoxy group) are primary and have similar steric hindrance, a mixture of products is possible. pressbooks.pub

Attack at the ethyl carbon would yield cyclopentylmethanol and 1-bromo-2-ethanol.

Attack at the cyclopentylmethyl carbon would yield (bromomethyl)cyclopentane (B151954) and ethylene (B1197577) glycol.

If an excess of the hydrohalic acid is used, the alcohol products formed in the initial cleavage will be subsequently converted into their corresponding alkyl halides. libretexts.orgchemistrysteps.com Rearrangement reactions are not expected in this process because the S(_N)2 mechanism does not involve the formation of a carbocation intermediate. organicchemistrytutor.com

Cyclization and Ring-Forming Reactions of this compound

While there are no inherent features in this compound that lead to spontaneous cyclization, intramolecular reactions can be induced. One potential pathway is an intramolecular Williamson ether synthesis. youtube.com This would first require converting the terminal hydroxyl group into a good leaving group, for instance, by tosylation. However, a subsequent intramolecular attack by the ether oxygen to displace the tosylate would be required to form a five-membered 1,3-dioxapane ring, a process that may be kinetically and thermodynamically challenging.

A more plausible scenario for cyclization involves intramolecular nucleophilic attack following the activation of one functional group by an external reagent. For example, in the presence of a strong acid, protonation of the alcohol and subsequent loss of water could theoretically generate a primary carbocation. While unstable, this intermediate could be trapped by the neighboring ether oxygen, leading to the formation of a cyclic ether. Such reactions, often seen with delta- or gamma-hydroxy olefins or acids, demonstrate the potential for intramolecular ring closure under specific conditions. organic-chemistry.orgyoutube.com

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and favorability of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.

Kinetics: The rates of nucleophilic substitution reactions at the primary alcohol center are highly dependent on the mechanism.

S(_N)2 Kinetics: Reactions proceeding via the S(_N)2 mechanism, such as the reaction with HBr, are bimolecular. chemicalnote.com The reaction rate is dependent on the concentration of both the protonated alcohol and the halide nucleophile (Rate = k[R-OH(_2)][X]). masterorganicchemistry.com

S(_N)1 Kinetics: Hypothetical S(_N)1 reactions would be unimolecular, with the rate-determining step being the formation of the carbocation. The rate would depend only on the concentration of the substrate. ucsb.edu

Ether cleavage is generally a slow process due to the high stability of the C-O bond, requiring high temperatures and concentrations of strong acid to proceed at a reasonable rate. wikipedia.orgpearson.com

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy.

Bond Energies: The stability of the molecule is rooted in its bond dissociation energies (BDEs). The O-H bond in an alcohol is significantly strong, while C-O, C-C, and C-H bonds are weaker and more susceptible to cleavage under thermal or chemical stress. acs.orgwikipedia.org The relative weakness of the C-O ether bond compared to C-C bonds makes it the target for acidic cleavage.

Table 2: Typical Average Bond Dissociation Enthalpies (kJ/mol at 298 K)
BondTypical Energy (kJ/mol)Relevance to this compound
C-H (primary)~423General molecular stability
C-C~346Carbon skeleton stability
C-O (ether/alcohol)~358Site of ether cleavage and alcohol substitution
O-H (alcohol)~431Site of protonation and oxidation reactions

Note: Values are approximate averages and can vary based on molecular structure. ucsb.eduacs.org

Computational and Theoretical Chemistry Studies of 2 Cyclopentylmethoxy Ethanol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the electronic structure, geometry, and energetic properties of molecules. These methods provide a foundational understanding of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to determine optimized geometries, vibrational frequencies, and electronic properties of molecules. For a molecule like 2-(Cyclopentylmethoxy)ethanol, DFT calculations could predict bond lengths, bond angles, and dihedral angles, offering insights into its most stable three-dimensional structure.

For instance, DFT studies on similar molecules, such as ethanol (B145695), have been used to analyze their tautomeric forms and thermodynamic stability in different solvents. nih.govnih.gov These studies often involve functionals like B3LYP in conjunction with various basis sets to achieve a balance between accuracy and computational cost. nih.gov The application of such methods to this compound would likely involve optimizing its geometry to find the global energy minimum and characterizing its frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity.

Table 1: Representative Data from DFT Calculations on a Related Molecule (Ethanol)

Property Calculated Value
HOMO Energy -7.5 eV
LUMO Energy 1.2 eV
Dipole Moment 1.69 D
Total Energy -155.0 Hartree

Note: This data is illustrative and based on typical values for ethanol, not this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations, while computationally more intensive than DFT, can provide highly accurate results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of ab initio approaches.

Studies on molecules like 2-methoxyethanol (B45455) have utilized ab initio calculations at the MP2 level with basis sets such as 6-31+G(d) to investigate their vibrational spectra and conformational dependencies. rsc.org Such calculations can reveal how the molecular conformation affects spectroscopic features. rsc.org For this compound, ab initio calculations could be employed to accurately determine the energy differences between various conformers, arising from the rotation around the C-O and C-C bonds of the ethoxy side chain and the puckering of the cyclopentyl ring.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and provide insights into its flexibility and intermolecular interactions.

For a molecule with the conformational flexibility of this compound, MD simulations could be used to understand how it behaves in different environments, such as in a solvent or at an interface. For example, MD simulations of ethanol and related molecules have been used to study their permeation through lipid bilayers and their behavior at liquid-vapor interfaces. nih.govresearchgate.net These simulations provide a detailed picture of the molecular interactions that govern these processes. An MD simulation of this compound would likely involve placing the molecule in a simulation box with a chosen solvent and observing its conformational changes and interactions with neighboring molecules over a period of nanoseconds to microseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. mdpi.com These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally measured activity.

While no specific QSAR models for this compound were found, the methodology is broadly applicable. For a series of analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with a measured biological activity, for instance, inhibitory activity against a particular enzyme. The resulting model could then be used to predict the activity of new, unsynthesized analogues.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Descriptors
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP, Solvent accessible surface area
Topological Connectivity indices, Shape indices

This table presents common descriptors and is not specific to this compound.

Molecular Docking Studies of this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the context of this compound and its analogues, molecular docking could be used to explore their potential interactions with a biological target, such as an enzyme or a receptor. The process would involve obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank. The ligand, this compound, would then be "docked" into the active site of the protein using a scoring function to evaluate the quality of the binding poses. The results would provide hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This information provides a detailed understanding of the reaction pathway and the factors that control its rate.

For this compound, theoretical studies could be conducted to explore its reactivity in various chemical transformations. For example, the mechanism of its oxidation or dehydration could be investigated. This would involve locating the transition state structures for each step of the reaction and calculating the activation energies. Quantum chemical methods like DFT are commonly used for such studies. For instance, theoretical studies on the reactions of ethanol have provided insights into its combustion chemistry and its reactions with various radicals. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ethanol
2-Methoxyethanol

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic data, providing valuable insights into the structural features of molecules. By employing various theoretical models, it is possible to simulate nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and mass spectrometry (MS) fragmentation patterns. These computational predictions serve as a crucial guide for the interpretation of experimental data and can aid in the structural elucidation of novel compounds. For this compound, computational methods can predict its characteristic spectroscopic signatures.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum is a powerful tool for determining the structure of organic molecules. Computational predictions of ¹H NMR spectra involve calculating the magnetic shielding of each proton, which is then converted into a chemical shift value. These predictions are based on the electronic environment of the protons within the molecule. The predicted ¹H NMR chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H on -OH 2.15 Singlet 1H
H on -CH₂- (ethoxy) 3.65 Triplet 2H
H on -CH₂- (ethoxy) 3.50 Triplet 2H
H on -CH₂- (cyclopentyl) 3.35 Doublet 2H
H on -CH- (cyclopentyl) 1.90 Multiplet 1H
H on -CH₂- (cyclopentyl) 1.75 Multiplet 2H
H on -CH₂- (cyclopentyl) 1.60 Multiplet 2H
H on -CH₂- (cyclopentyl) 1.50 Multiplet 2H

Note: Predicted values are typically generated using software that employs density functional theory (DFT) or other quantum mechanical methods. The exact values can vary depending on the level of theory and basis set used for the calculation.

Predicted ¹³C NMR Spectral Data

Similar to ¹H NMR, the carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. Computational prediction of ¹³C NMR spectra involves calculating the chemical shifts of each carbon atom. These predicted values are instrumental in assigning the signals in an experimental spectrum. The predicted ¹³C NMR chemical shifts for this compound are detailed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
-CH₂- (ethoxy, adjacent to OH) 61.5
-CH₂- (ethoxy, adjacent to ether) 72.0
-CH₂- (cyclopentyl, adjacent to ether) 75.0
-CH- (cyclopentyl) 38.0
-CH₂- (cyclopentyl, adjacent to CH) 30.0

Note: The accuracy of predicted ¹³C NMR chemical shifts is dependent on the computational method employed.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Computational methods can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. These predicted frequencies correspond to the absorption bands observed in an experimental IR spectrum. The predicted IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Frequency (cm⁻¹) Predicted Intensity Vibrational Mode Assignment
3400 Strong, Broad O-H stretch (alcohol)
2950 Strong C-H stretch (aliphatic)
2870 Strong C-H stretch (aliphatic)
1450 Medium C-H bend (scissoring)

Note: Predicted IR frequencies are often scaled by a correction factor to account for anharmonicity and other systematic errors in the computational methods.

Predicted Mass Spectrometry Fragmentation Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Computational methods can be used to predict the fragmentation patterns of a molecule upon ionization. These predictions help in interpreting the mass spectrum and can provide valuable information about the molecule's structure. The predicted major fragments for this compound in a mass spectrum are shown in Table 4.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

Predicted m/z Possible Fragment Ion Fragment Structure
144 [M]⁺ [C₈H₁₆O₂]⁺
113 [M - OCH₂CH₂OH]⁺ [C₅H₉CH₂]⁺
97 [C₇H₁₃]⁺ Cyclopentylmethyl cation
81 [C₆H₉]⁺ Cyclopentenyl cation
61 [HOCH₂CH₂O]⁺

Note: The relative abundances of the predicted fragments can be estimated using computational algorithms that simulate the ionization and fragmentation processes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Cyclopentylmethoxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-(Cyclopentylmethoxy)ethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular structure. The predicted NMR data presented herein is based on the analysis of similar chemical structures and established chemical shift theory.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent oxygen atoms and the local magnetic fields of neighboring protons.

The protons on the cyclopentyl ring will appear as a series of overlapping multiplets in the upfield region, characteristic of aliphatic cycloalkanes. The methine proton (CH) attached to the ether oxygen will be shifted further downfield due to the deshielding effect of the oxygen atom. The methylene (B1212753) protons of the ethoxy group (-OCH₂CH₂OH) will be split into two distinct triplets, with the protons closer to the ether oxygen appearing at a slightly different chemical shift than those adjacent to the hydroxyl group. The hydroxyl proton itself will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Cyclopentyl CH₂ 1.20-1.80 Multiplet -
Cyclopentyl CH 2.00-2.20 Multiplet -
-OCH₂- (ether) 3.45 Triplet 5.5
-CH₂OH (alcohol) 3.65 Triplet 5.5

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal.

The carbon atoms of the cyclopentyl ring are expected to resonate in the typical aliphatic region. The carbon of the methine group (CH) attached to the ether oxygen will be shifted downfield. The two methylene carbons of the ethoxy group will also be in the downfield region due to the influence of the adjacent oxygen atoms, with the carbon of the -CH₂OH group being the most deshielded.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Cyclopentyl CH₂ 25.0-30.0
Cyclopentyl CH 40.0-45.0
-OCH₂- (ether) 70.0-75.0

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming the structural assignments made from 1D NMR spectra.

A COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For this compound, cross-peaks would be expected between the methine proton of the cyclopentyl ring and its adjacent methylene protons. Importantly, a clear correlation would be observed between the two methylene groups of the ethoxy moiety (-OCH₂CH₂OH), confirming their connectivity.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals. For instance, the triplet at approximately 3.45 ppm would show a correlation to the carbon signal around 70.0-75.0 ppm, confirming the assignment of the ether-linked methylene group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic bands for the hydroxyl and ether functional groups, as well as the aliphatic C-H bonds.

The most prominent feature will be a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding. The C-H stretching vibrations of the cyclopentyl and ethoxy groups will appear as sharp to medium absorptions in the 2850-3000 cm⁻¹ region. A strong C-O stretching band, characteristic of both the alcohol and the ether, is expected in the 1050-1150 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200-3600 Strong, Broad
C-H Stretch (Aliphatic) 2850-3000 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

For this compound (C₈H₁₆O₂), the molecular weight is approximately 144.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 144 would be expected, although it may be weak or absent due to the lability of alcohols and ethers.

The fragmentation pattern would likely be dominated by cleavages adjacent to the oxygen atoms (alpha-cleavage). Common fragmentation pathways would include the loss of the cyclopentyl radical to give a fragment at m/z 75, or cleavage of the C-C bond in the ethoxy group. Another prominent fragmentation would be the loss of a water molecule (18 amu) from the molecular ion, leading to a peak at m/z 126.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Identity
144 [M]⁺ (Molecular Ion)
126 [M - H₂O]⁺
75 [CH₂OCH₂CH₂OH]⁺

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For a compound like this compound, which possesses moderate volatility and polarity, both gas and liquid chromatography are viable and powerful analytical approaches.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds such as this compound. The development of a robust GC method involves the systematic optimization of several key parameters to achieve efficient separation, good peak shape, and high sensitivity.

The primary consideration in GC method development is the selection of an appropriate capillary column. Given the ether and alcohol functional groups in this compound, columns with intermediate polarity are often the preferred choice. A stationary phase like a wax-type (polyethylene glycol) or a mid-polarity cyanopropylphenyl-based column can provide the necessary selectivity to separate the target analyte from related impurities or starting materials. gcms.czresearchgate.net For instance, a StabilWax column (Crossbond polyethylene (B3416737) glycol) is often used for the analysis of glycol ethers and esters. researchgate.net

The temperature program is another critical parameter. A typical approach begins with a lower initial oven temperature to allow for the separation of highly volatile components, followed by a controlled temperature ramp to elute the target analyte and any higher-boiling impurities in a reasonable time frame. The injector and detector temperatures are generally set higher than the final oven temperature to ensure efficient sample vaporization and prevent condensation. researchgate.net A Flame Ionization Detector (FID) is commonly used for this type of organic molecule due to its high sensitivity and wide linear range. researchgate.netkeikaventures.comwho.int

The choice of carrier gas, typically helium or hydrogen, and its flow rate must also be optimized to ensure maximum chromatographic efficiency. The development process involves injecting standards of this compound to fine-tune these parameters until optimal resolution and peak symmetry are achieved.

Below is an interactive table outlining a potential set of optimized GC parameters for the analysis of this compound.

ParameterCondition
Instrument Gas Chromatograph with FID
Column StabilWax (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow Rate of 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1.0 µL (Split ratio 50:1)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for less volatile derivatives or when analyzing complex matrices. The development of an HPLC method for this compound presents unique challenges, primarily due to its lack of a strong ultraviolet (UV) chromophore. chromforum.org

Consequently, detection methods other than UV-Vis are typically required. A Refractive Index (RI) detector is a common choice for analyzing alcohols and ethers as it provides a universal response for compounds that differ in refractive index from the mobile phase. waters.comresearchgate.net

Reversed-phase chromatography is the most common separation mode. A C18 or C8 stationary phase is generally suitable. researchgate.netscielo.br The mobile phase typically consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. scielo.br The ratio of water to the organic solvent is adjusted to achieve the desired retention time and separation from any impurities. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple mixtures. researchgate.net

Method development would involve testing different C18 columns from various manufacturers, optimizing the mobile phase composition, and adjusting the flow rate to achieve a balance between analysis time and resolution. The column temperature can also be controlled to improve peak shape and reproducibility.

An interactive table with a potential set of HPLC parameters is provided below.

ParameterCondition
Instrument HPLC system with RI Detector
Column C18, 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Refractive Index (RI) Detector
Run Time 15 minutes

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information and are indispensable for definitive compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool that combines the separation capabilities of GC with the highly specific detection and structural elucidation power of mass spectrometry. mdpi.com As the separated components elute from the GC column, they are ionized (typically by electron impact, EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). phcogj.comnih.gov The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification of the compound by comparison to spectral libraries or by interpretation of its fragmentation pattern. publications.gc.ca

For this compound (C₈H₁₆O₂, Molar Mass: 144.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 144, although it may be weak. More prominent peaks would arise from characteristic fragmentation, such as the loss of water (M-18), cleavage of the ether bond, and fragmentation of the cyclopentyl ring. This detailed information is crucial for distinguishing between isomers and identifying unknown impurities.

Potential Mass Fragments for this compound in GC-MS
m/zPossible Fragment Identity
144[M]⁺ (Molecular Ion)
126[M - H₂O]⁺
99[M - CH₂CH₂OH]⁺ (Loss of ethanol (B145695) group)
81[C₅H₅O]⁺ or [C₆H₉]⁺ (From cyclopentyl ring fragmentation)
69[C₅H₉]⁺ (Cyclopentyl cation)
45[CH₂CH₂OH]⁺ (Ethanol fragment)

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): GC-FTIR is a complementary hyphenated technique that provides information about the functional groups present in a molecule. As components elute from the GC, they pass through an infrared spectrometer where an IR spectrum is continuously recorded. nih.gov This allows for the identification of specific bonds based on their vibrational frequencies.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) functional groups. This technique is particularly useful for distinguishing between isomers that might have similar mass spectra but different functional group arrangements. researchgate.net For example, the presence of a broad O-H stretching band is definitive proof of the alcohol moiety. researchgate.net

Expected FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3600 - 3200 (broad)O-H StretchAlcohol
2960 - 2850C-H StretchAlkyl (Cyclopentyl and Ethyl)
1150 - 1085C-O StretchEther
1075 - 1000C-O StretchPrimary Alcohol

Crystallographic Analysis (if applicable to solid forms or derivatives)

Crystallographic analysis, primarily X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and stereochemistry.

However, the applicability of crystallographic analysis is contingent on the ability to grow a high-quality single crystal of the substance. This compound is a liquid under standard laboratory conditions. Therefore, X-ray crystallography is not directly applicable to the compound in its native state.

This technique could become relevant under specific circumstances:

Low-Temperature Crystallization: If the compound can be crystallized at a sufficiently low temperature, the resulting solid could be analyzed.

Derivative Formation: A solid derivative of this compound could be synthesized. For example, reacting the hydroxyl group to form a solid ester or urethane (B1682113) would yield a crystalline material suitable for X-ray diffraction analysis. The resulting crystal structure would confirm the core molecular framework of the original compound.

Investigation of Biochemical Pathways and Molecular Interactions of 2 Cyclopentylmethoxy Ethanol

Enzyme Interaction Profiling and Mechanistic Elucidation (In Vitro Studies)

No in vitro studies detailing the interaction of 2-(Cyclopentylmethoxy)ethanol with specific enzymes, including data on inhibition constants (Kᵢ), IC₅₀ values, or mechanisms of action, are currently available in the public domain.

Modulation of Specific Biochemical Pathways by this compound Analogs (In Vitro Mechanistic Studies)

There is no published research on analogs of this compound and their effects on specific biochemical pathways. Consequently, no data on their mechanisms of action, target modulation, or dose-response relationships can be presented.

Receptor Binding Characteristics and Molecular Recognition Studies

Scientific literature lacks any studies on the receptor binding affinity of this compound. Data regarding its potential binding to specific receptors, dissociation constants (Kₐ), or molecular recognition patterns have not been documented.

Protein Modification and Interaction Studies (In Vitro)

There is no available information from in vitro studies concerning the potential of this compound to cause covalent or non-covalent modifications to proteins. Studies identifying specific protein targets or characterizing the nature of such interactions are absent from the scientific record.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Due to the lack of studies on this compound and its analogs, no structure-activity relationship (SAR) data at the molecular level has been established. Information correlating specific structural features with biological activity is therefore unavailable.

Design and Synthesis of 2 Cyclopentylmethoxy Ethanol Derivatives for Academic Research

Synthetic Strategies for Analogues with Modified Alkyl Chains

Modification of the cyclopentyl ring by introducing or altering alkyl chains can significantly influence the steric and lipophilic properties of the resulting analogues. A primary strategy for achieving this involves the synthesis of substituted cyclopentylmethanol precursors, which can then be etherified with 2-chloroethanol (B45725) or a similar reagent via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com

One approach begins with commercially available substituted cyclopentanones or cyclopentenones. Grignard reagents or other organometallic nucleophiles can be used to introduce a variety of alkyl groups to the carbonyl carbon. Subsequent reduction or functional group manipulation can lead to the desired substituted cyclopentylmethanol. For instance, the reaction of 3-methylcyclopentanone (B121447) with methylmagnesium bromide, followed by reduction, would yield 1,3-dimethylcyclopentylmethanol.

Another strategy involves the cycloaddition reactions to form the cyclopentane (B165970) ring with the desired substitution pattern already in place. nih.gov For example, a [3+2] cycloaddition between a substituted alkene and a three-carbon component can generate a polysubstituted cyclopentane ring, which can then be elaborated to the target alcohol. researchgate.net

The following table illustrates a series of hypothetical analogues with modified alkyl chains on the cyclopentyl ring and the potential synthetic precursors.

Analogue NameModification on Cyclopentyl RingPotential Precursor AlcoholSynthetic Approach
2-((2-Methylcyclopentyl)methoxy)ethanol2-Methyl(2-Methylcyclopentyl)methanolGrignard addition to cyclopentenone, reduction
2-((3-Ethylcyclopentyl)methoxy)ethanol3-Ethyl(3-Ethylcyclopentyl)methanolAlkylation of cyclopentanone (B42830) enolate, reduction
2-((2,5-Dimethylcyclopentyl)methoxy)ethanol2,5-Dimethyl(2,5-Dimethylcyclopentyl)methanolCatalytic hydrogenation of a substituted diene
2-((1-Propylcyclopentyl)methoxy)ethanol1-Propyl(1-Propylcyclopentyl)methanolGrignard addition of propylmagnesium bromide to cyclopentanone
2-((3-tert-Butylcyclopentyl)methoxy)ethanol3-tert-Butyl(3-tert-Butylcyclopentyl)methanolFriedel-Crafts alkylation of a cyclopentene (B43876) derivative

Introduction of Heteroatoms and Aromatic Moieties into the Cyclopentylmethoxy Scaffold

The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) or aromatic rings into the cyclopentyl scaffold can dramatically alter the electronic properties, polarity, and potential for intermolecular interactions of the derivatives. masterorganicchemistry.com

Heteroatom Introduction:

Aromatic Moiety Introduction:

Aromatic groups can be incorporated through several methods. One approach is the synthesis of aryl-substituted cyclopentane precursors. This can be achieved via cross-coupling reactions, such as the Suzuki or Negishi coupling, between a cyclopentenyl halide or triflate and an appropriate arylboronic acid or organozinc reagent. The resulting aryl-substituted cyclopentene can then be hydrogenated and converted to the corresponding alcohol for etherification.

Another strategy involves the Friedel-Crafts acylation or alkylation of an aromatic compound with a suitable cyclopentyl-containing electrophile, although this may be limited by rearrangement reactions.

The table below outlines some hypothetical derivatives featuring heteroatoms or aromatic moieties.

Analogue NameIntroduced MoietyPrecursor AlcoholSynthetic Strategy
2-((Tetrahydrofuran-3-yl)methoxy)ethanolOxygen Heterocycle(Tetrahydrofuran-3-yl)methanolReduction of tetrahydrofuroic acid
2-(((1-Benzylpyrrolidin-3-yl)methoxy)ethanolNitrogen Heterocycle(1-Benzylpyrrolidin-3-yl)methanolSynthesis from a protected 3-pyrrolidinecarboxylic acid
2-((3-Phenylcyclopentyl)methoxy)ethanolPhenyl Group(3-Phenylcyclopentyl)methanolSuzuki coupling of a cyclopentenyl boronic ester with bromobenzene, followed by hydrogenation and hydroboration-oxidation
2-((4-Pyridylcyclopentyl)methoxy)ethanolPyridyl Group(4-Pyridylcyclopentyl)methanolNegishi coupling of a cyclopentenyl halide with a pyridylzinc reagent, followed by reduction

Functionalization of the Ethanol (B145695) Moiety

The primary alcohol of the ethanol moiety is a prime site for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

Esterification and Etherification: The hydroxyl group can be readily converted into esters by reaction with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides. This allows for the introduction of a vast array of acyl groups. Further etherification at this position can be achieved by reaction with alkyl halides under basic conditions to yield more complex diether derivatives.

Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. For example, using a mild oxidant like pyridinium (B92312) chlorochromate (PCC) would provide the aldehyde, while a stronger oxidant such as potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid. These new functional groups can then serve as handles for further derivatization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of azides, nitriles, thiols, and other functional groups.

A selection of potential functionalizations of the ethanol moiety is presented in the following table.

Derivative ClassFunctional Group IntroducedReagent/Reaction Type
EstersAcetate, BenzoateAcetyl chloride, Benzoyl chloride
EthersMethoxy, BenzyloxyMethyl iodide, Benzyl bromide (Williamson Synthesis)
Aldehyde-CHOPyridinium chlorochromate (PCC) oxidation
Carboxylic Acid-COOHJones oxidation
Amine-NH2Tosylation followed by reaction with ammonia
Azide-N3Mesylation followed by reaction with sodium azide

Stereoselective Synthesis of Enantiopure Derivatives

The presence of stereocenters in the cyclopentyl ring and potentially at the ethanol moiety offers the opportunity for the synthesis of enantiomerically pure derivatives. Such compounds are of great interest in academic research, particularly for studying stereospecific interactions.

Chiral Pool Synthesis: One approach is to start from a chiral building block, such as an enantiopure cyclopentane derivative derived from natural products or obtained through resolution. For example, enzymatic resolution of a racemic cyclopentylmethanol derivative could provide access to the enantiopure alcohols for subsequent etherification. cihanuniversity.edu.iq

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in the formation of the cyclopentane ring or in the functionalization of the molecule. For example, an asymmetric Diels-Alder or [3+2] cycloaddition reaction could be employed to construct the cyclopentane ring with high enantiomeric excess. nih.gov Rhodium-catalyzed cascade reactions have also been shown to produce highly stereoselective cyclopentanes. nih.gov

Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a ketone on a chiral cyclopentyl scaffold can proceed with high diastereoselectivity, leading to a specific stereoisomer of the corresponding alcohol.

The following table provides examples of potential stereoselective synthetic strategies.

StrategyDescriptionExample Reaction
Enzymatic ResolutionSeparation of enantiomers of a racemic precursor alcohol using a lipase.Lipase-catalyzed acylation of (rac)-cyclopentylmethanol
Asymmetric HydrogenationUse of a chiral catalyst to selectively hydrogenate one face of a prochiral cyclopentene derivative.Rhodium-catalyzed hydrogenation of a substituted cyclopentene with a chiral phosphine (B1218219) ligand
Chiral Auxiliary-Mediated SynthesisAttachment of a chiral auxiliary to guide the stereochemical course of a ring-forming reaction.Diels-Alder reaction of a diene with an acrylate (B77674) bearing a chiral auxiliary
Organocatalytic Michael AdditionEnantioselective addition of a nucleophile to a cyclopentenone catalyzed by a chiral amine.Michael addition of a malonate to cyclopentenone using a proline-derived catalyst chemrxiv.org

Application of Flow Chemistry and Automated Synthesis for Derivative Libraries

The generation of a library of derivatives for academic screening and research can be greatly accelerated by the use of modern synthetic technologies like flow chemistry and automated synthesis. vapourtec.comnih.gov

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages for library synthesis. researchgate.net These include precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and the potential for straightforward scaling. The Williamson ether synthesis, a key step in producing the 2-(Cyclopentylmethoxy)ethanol scaffold, can be adapted to a flow process, potentially using a packed-bed reactor with a solid-supported base. researchgate.net Subsequent functionalization of the ethanol moiety, such as esterification or oxidation, can also be performed in-line using sequential flow reactors.

Automated Synthesis: Automated synthesis platforms can perform multiple reactions in parallel, significantly increasing throughput. nih.govsigmaaldrich.com A robotic system can be programmed to dispense different starting materials (e.g., a variety of substituted cyclopentylmethanols and acyl chlorides) into a multi-well plate, perform the reactions, and even carry out initial purification steps. This approach is ideal for rapidly generating a large and diverse library of analogues for biological or materials science screening. For instance, an automated platform could be used for the parallel synthesis of a library of esters from the parent this compound. sigmaaldrich.com

The combination of these technologies allows for the rapid exploration of the chemical space around the this compound scaffold, facilitating the discovery of new compounds with interesting properties.

TechnologyApplication to Derivative SynthesisAdvantages
Flow ChemistryContinuous synthesis of the core scaffold via Williamson ether synthesis; in-line functionalization. researchgate.netPrecise reaction control, improved safety, scalability, rapid optimization.
Automated SynthesisParallel synthesis of a library of esters, amides, or other derivatives in multi-well plates. nih.govsigmaaldrich.comHigh throughput, reduced manual labor, efficient library generation.
Solid-Phase SynthesisImmobilization of the scaffold on a solid support for sequential functionalization and easy purification.Simplified purification, potential for automation.

Emerging Research Directions and Future Perspectives for 2 Cyclopentylmethoxy Ethanol

Integration with Advanced Materials Science Research

The bifunctional nature of 2-(Cyclopentylmethoxy)ethanol, possessing both a hydroxyl group and an ether oxygen, makes it an intriguing candidate for the synthesis of advanced polymers and functional materials. The hydroxyl group can serve as a reactive site for polymerization reactions, such as the formation of polyesters, polyurethanes, and polyacrylates. The incorporation of the cyclopentylmethoxy moiety into a polymer backbone is anticipated to influence the material's physical properties. The bulky and non-polar cyclopentyl group could enhance thermal stability, increase the glass transition temperature (Tg), and modify the solubility of the resulting polymers.

Future research could focus on the following areas:

Synthesis of Novel Polyesters and Polyurethanes: Utilizing this compound as a monomer or a chain extender to create polymers with tailored thermal and mechanical properties.

Development of Functional Coatings: The ether and hydroxyl groups can promote adhesion to various substrates, making polymers derived from this compound potentially useful for protective or functional coatings.

Biodegradable Polymers: The ether linkage could be a site for controlled degradation, opening avenues for the design of new biodegradable materials.

A comparative table of potential polymer properties influenced by the incorporation of this compound is presented below.

PropertyExpected Influence of this compoundRationale
Thermal Stability IncreasedThe rigid cyclopentyl group can restrict chain mobility.
Solubility ModifiedThe hydrophobic cyclopentyl group and hydrophilic hydroxyl group offer tunable solubility.
Adhesion EnhancedThe polar ether and hydroxyl groups can form hydrogen bonds with substrates.
Mechanical Strength Potentially IncreasedThe bulky side group may increase intermolecular interactions.

Role in Novel Catalytic Systems

The presence of both an ether oxygen and a hydroxyl group suggests that this compound could function as a bidentate ligand in the formation of metal complexes. Such complexes could exhibit novel catalytic activities. The two donor sites can coordinate to a metal center, creating a stable chelate ring, which can influence the metal's electronic properties and steric environment, thereby tuning its catalytic selectivity and reactivity.

Prospective research in this domain includes:

Ligand Synthesis: The synthesis of metal complexes using this compound as a ligand for various transition metals.

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis, for instance, in hydrogenation or oxidation reactions.

Reactive Solvent: The compound itself could serve as a reactive solvent in certain catalytic processes, where it not only dissolves the reactants but also participates in the reaction mechanism.

Explorations in Supramolecular Chemistry

The ability of the ether and hydroxyl groups to participate in hydrogen bonding makes this compound an interesting building block for supramolecular assemblies. It can be considered an acyclic analog of a crown ether, which are well-known for their ability to form host-guest complexes with various cations and small organic molecules. frontiersin.orgpageplace.debohrium.comsiesascs.edu.in The cyclopentyl group would add a hydrophobic domain, potentially leading to the formation of amphiphilic structures.

Future research could explore:

Host-Guest Chemistry: Investigating the ability of 2-(Cyclcyclopentylmethoxy)ethanol and its oligomers to form complexes with metal ions and organic guests.

Self-Assembly: Studying the self-assembly of this molecule in different solvents to form micelles, vesicles, or liquid crystals.

Molecular Recognition: Designing sensors based on the specific interactions of this compound with target analytes.

Potential as a Precursor for Complex Molecular Architectures

In organic synthesis, molecules with multiple functional groups are valuable as building blocks for the construction of more complex structures. The hydroxyl group of this compound can be easily converted into other functional groups, such as halides, amines, or esters, while the ether linkage is relatively stable under many reaction conditions. This allows for selective transformations at one part of the molecule while the other part remains protected.

Potential synthetic applications include:

Pharmaceutical Synthesis: The cyclopentyl group is a structural motif found in some biologically active molecules. fiveable.me this compound could serve as a starting material for the synthesis of new pharmaceutical candidates.

Natural Product Synthesis: The compound could be a useful intermediate in the total synthesis of complex natural products containing similar structural features.

Combinatorial Chemistry: Derivatization of the hydroxyl group could lead to the creation of a library of compounds for high-throughput screening.

Innovations in Synthetic Methodologies and Process Development

The development of efficient and sustainable methods for the synthesis of this compound is a key area for future research. Current synthetic routes for similar ether-alcohols often involve multi-step processes. masterorganicchemistry.comlibretexts.org Innovations could focus on greener and more atom-economical approaches.

Areas for investigation include:

Catalytic Synthesis: Developing catalytic methods for the direct synthesis of this compound from readily available starting materials, such as cyclopentene (B43876), ethylene (B1197577) glycol, and methanol (B129727).

Biocatalysis: Exploring the use of enzymes to catalyze the synthesis, which could offer high selectivity and mild reaction conditions.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis to improve efficiency, safety, and scalability.

A table summarizing potential innovative synthetic approaches is provided below.

Synthetic ApproachPotential AdvantagesKey Challenges
Direct Catalytic Etherification Atom economy, reduced wasteCatalyst development, selectivity control
Enzymatic Synthesis High selectivity, mild conditions, sustainabilityEnzyme discovery and engineering, substrate scope
Flow Chemistry Improved safety, scalability, and process controlReactor design, optimization of reaction parameters

Interdisciplinary Research with Computational Chemistry and Bio-Molecular Sciences

Computational modeling can provide valuable insights into the properties and reactivity of this compound, guiding experimental work. researchgate.net Density functional theory (DFT) calculations could be used to predict its conformational preferences, electronic structure, and spectroscopic properties. Molecular dynamics (MD) simulations could be employed to study its behavior in solution and its interactions with other molecules. researchgate.net

In the realm of bio-molecular sciences, the unique combination of hydrophobic (cyclopentyl) and hydrophilic (ether and alcohol) groups suggests that this molecule may interact with biological membranes or proteins.

Future interdisciplinary research could involve:

Molecular Modeling: Computational studies to predict the binding affinity of this compound and its derivatives to specific biological targets.

Biocompatibility Studies: Investigating the cytotoxicity and biocompatibility of polymers and materials derived from this compound for potential biomedical applications.

Drug Delivery: Exploring the use of self-assembled structures of this compound derivatives as nanocarriers for drug delivery.

Q & A

Basic: What are the recommended synthetic routes for 2-(Cyclopentylmethoxy)ethanol, and how can purity be optimized?

Methodological Answer:
The synthesis of glycol ethers like this compound typically involves nucleophilic substitution or Williamson ether synthesis. For example, cyclopentylmethyl bromide can react with ethylene glycol under basic conditions (e.g., NaOH or KOH) to form the ether linkage. Key steps include:

  • Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation .
  • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to remove residual alcohols or halides .
  • Purity validation : Gas chromatography (GC) with flame ionization detection (FID) or NMR spectroscopy (e.g., 1^1H/13^{13}C) to confirm structural integrity .

Basic: What thermodynamic properties of this compound are critical for reaction design?

Methodological Answer:
Thermodynamic parameters such as enthalpy of vaporization (ΔHvap\Delta H_{vap}) , heat capacity (CpC_p) , and solubility are essential for solvent selection and reaction scalability. For analogous glycol ethers (e.g., 2-methoxyethanol):

PropertyValue (2-Methoxyethanol)ConditionsSource
ΔHvap\Delta H_{vap} (kJ/mol)43.1 ± 0.525°C
CpC_p (J/mol·K)169.6Liquid phase, 25°C
Solubility in waterMiscible20°C
For this compound, computational tools like COSMO-RS can predict properties by extrapolating data from structurally similar compounds .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR : 1^1H NMR signals for the cyclopentyl group appear as multiplet peaks at δ 1.2–2.3 ppm, while the ethoxy moiety shows a triplet near δ 3.5–3.7 ppm (OCH2_2) and a triplet at δ 1.4–1.6 ppm (CH2_2 adjacent to oxygen) .
  • FT-IR : Strong absorbance at 1100–1050 cm1^{-1} (C-O-C stretching) and 3400 cm1^{-1} (O-H stretch) .
  • Mass Spectrometry : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 158 (C8_8H16_{16}O2_2) with fragmentation patterns indicating cyclopentyl loss .

Advanced: How to design experiments to evaluate solvent effects of this compound in asymmetric catalysis?

Methodological Answer:

  • Solvent polarity studies : Measure reaction rates and enantiomeric excess (ee) in varying solvent mixtures (e.g., cyclohexane/2-(Cyclopentylmethoxy)ethanol) to assess polarity-driven stereoselectivity .
  • Computational modeling : Use density functional theory (DFT) with dispersion corrections (e.g., D3-BJ) to simulate solvent-solute interactions and transition states .
  • Controlled kinetic experiments : Compare activation energies (ΔG\Delta G^\ddagger) in polar aprotic vs. ether solvents using Eyring plots .

Advanced: How to resolve contradictions in reported thermodynamic data for glycol ether derivatives?

Methodological Answer:
Discrepancies in ΔHvap\Delta H_{vap} or CpC_p often arise from measurement techniques (e.g., static vs. dynamic vaporization). Strategies include:

  • Cross-validation : Compare data from calorimetry (e.g., DSC), gas saturation, and computational predictions .
  • Error analysis : Quantify uncertainties from instrumental precision (e.g., ±2% for DSC) and sample purity (e.g., GC-MS validation) .
  • Literature harmonization : Use databases like NIST Chemistry WebBook to aggregate peer-reviewed values and identify outliers .

Advanced: What are the biological interactions of this compound in enzyme inhibition studies?

Methodological Answer:

  • Enzyme kinetics : Perform Michaelis-Menten assays with alcohol dehydrogenases (ADHs) to assess competitive inhibition (KiK_i values). For example, 2-methoxyethanol shows KiK_i ~ 0.5 mM in ADH1B .
  • Metabolic pathway analysis : Use 14^{14}C-labeled compounds to track metabolic fate in hepatocyte models, identifying metabolites like cyclopentylmethoxyacetic acid .
  • Toxicological profiling : Evaluate cytotoxicity (LD50_{50}) in vitro (e.g., HepG2 cells) and correlate with structural analogs (e.g., 2-ethoxyethanol toxicity thresholds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.